2-(4-methyl-2-nitrophenoxy)-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-(4-methyl-2-nitrophenoxy)-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a nitrophenoxy group and an indolylidene moiety.
Preparation Methods
The synthesis of 2-(4-methyl-2-nitrophenoxy)-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Nitration: Introduction of a nitro group to the phenoxy ring.
Hydrazide Formation: Conversion of the nitrophenoxy compound to its corresponding hydrazide.
Condensation: Reaction of the hydrazide with an indole derivative under specific conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-(4-methyl-2-nitrophenoxy)-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methyl-2-nitrophenoxy)-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenoxy group and indolylidene moiety play crucial roles in binding to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include:
2-(3-methyl-4-nitrophenoxy)acetohydrazide: Shares a similar structure but with different substitution patterns on the phenoxy ring.
2-(4-methyl-2-nitrophenoxy)acetohydrazide: Lacks the indolylidene moiety, making it less complex.
The uniqueness of 2-(4-methyl-2-nitrophenoxy)-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N4O5 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-2-(4-methyl-2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C18H16N4O5/c1-11-7-8-15(14(9-11)22(25)26)27-10-16(23)19-20-17-12-5-3-4-6-13(12)21(2)18(17)24/h3-9,24H,10H2,1-2H3 |
InChI Key |
AMRUJANCQHCAOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)C)O)[N+](=O)[O-] |
Origin of Product |
United States |
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